molecular formula C10H15N3O2 B11956643 4-(P-Anisyl)-1,1-dimethylsemicarbazide CAS No. 19088-27-8

4-(P-Anisyl)-1,1-dimethylsemicarbazide

Cat. No.: B11956643
CAS No.: 19088-27-8
M. Wt: 209.24 g/mol
InChI Key: JFZIRCYNGYZAJH-UHFFFAOYSA-N
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Description

4-(P-Anisyl)-1,1-dimethylsemicarbazide is a rare organic compound provided as part of a collection for early discovery research, with the linear formula C 10 H 15 N 3 O 2 and a molecular weight of 209.25 g/mol . Its core research value is rooted in the pharmacological significance of the PDE4D enzyme, a high-priority target for therapeutic development. Selective inhibitors of PDE4D have been extensively studied as an innovative strategy for treating neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and multiple sclerosis . Furthermore, small molecules targeting PDE4D are being investigated for their potential in oncology, particularly in hepatocellular and breast cancers . The compound features a semicarbazide scaffold, which is of interest in medicinal chemistry for drug design. The PDE4D enzyme, highly expressed in brain regions critical for learning and memory like the hippocampus, catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP) . Inhibiting PDE4D elevates intracellular cAMP levels, which is a key mechanism implicated in enhancing cognitive functions, promoting neuroplasticity, and modulating neuroinflammation . This product is sold as-is for research applications. The buyer assumes responsibility for confirming product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

19088-27-8

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-(dimethylamino)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C10H15N3O2/c1-13(2)12-10(14)11-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3,(H2,11,12,14)

InChI Key

JFZIRCYNGYZAJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This route involves the reaction of p-anisylhydrazine with 1,1-dimethylcarbamoyl chloride. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon, displacing chloride and forming the semicarbazide linkage.

Reagents:

  • p-Anisylhydrazine (synthesized via reduction of p-anisaldehyde azine)

  • 1,1-Dimethylcarbamoyl chloride (commercially available or synthesized from dimethylamine and phosgene)

  • Base (e.g., triethylamine) to neutralize HCl byproduct

Procedure:

  • Dissolve p-anisylhydrazine (1.0 equiv) in dry tetrahydrofuran (THF) under nitrogen.

  • Add 1,1-dimethylcarbamoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield: 65–72%.

Analytical Data and Optimization

Key Parameters:

ParameterOptimal Value
Temperature0°C → RT
SolventTHF
Reaction Time12 hours
PurificationColumn Chromatography

Challenges:

  • Moisture sensitivity of carbamoyl chloride necessitates anhydrous conditions.

  • Excess carbamoyl chloride leads to di-substituted byproducts.

Urea-Hydrazine Condensation Method

Reaction Mechanism

Here, 1,1-dimethylurea reacts with p-anisylhydrazine under acidic or coupling-agent-mediated conditions. This method avoids hazardous carbamoyl chloride but requires higher temperatures.

Reagents:

  • 1,1-Dimethylurea

  • p-Anisylhydrazine

  • Coupling agent (e.g., EDCI/HOBt) or HCl catalyst

Procedure (EDCI-Mediated):

  • Combine 1,1-dimethylurea (1.0 equiv), p-anisylhydrazine (1.2 equiv), EDCI (1.5 equiv), and HOBt (0.3 equiv) in dichloromethane.

  • Stir at room temperature for 24 hours.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize from ethanol/water.

Yield: 58–64%.

Comparative Analysis of Methods

ParameterCarbamoyl Chloride RouteUrea Condensation Route
Yield65–72%58–64%
Hazard LevelHigh (phosgene derivatives)Moderate
Purification ComplexityModerateHigh (byproduct removal)

The carbamoyl chloride route offers higher yields but involves hazardous reagents, while the urea method is safer but less efficient.

Alternative Pathways and Novel Approaches

Reductive Amination Strategy

A less common method involves reductive amination of p-anisaldehyde with 1,1-dimethylsemicarbazide. However, this approach suffers from low yields (<40%) due to competing imine formation.

Solid-Phase Synthesis

Recent advances propose using resin-bound hydrazines for iterative coupling, though scalability remains unproven.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 2.95 (s, 6H, N(CH₃)₂), 1.50 (s, 1H, NH).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) typically shows >95% purity for optimally synthesized batches .

Chemical Reactions Analysis

Types of Reactions

4-(P-Anisyl)-1,1-dimethylsemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The anisyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anisyl oxides, while substitution reactions can produce a variety of anisyl derivatives.

Scientific Research Applications

4-(P-Anisyl)-1,1-dimethylsemicarbazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(P-Anisyl)-1,1-dimethylsemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4′-Hexamethylenebis(1,1-dimethylsemicarbazide) (HN-130)

  • Molecular Formula : C₁₂H₂₈N₆O₂
  • Molecular Weight : 288.39 g/mol
  • Melting Point : 144–148°C
  • Applications :
    • Prevents yellowing in polyurethane (PU) foams, shoe materials, and synthetic fibers .
    • Acts as a stabilizer and antioxidant in polymer processing .
  • Environmental Impact: Identified as a precursor to N-nitrosodimethylamine (NDMA), a carcinogen, upon ozonation in water treatment systems .

1,1,1',1′-Tetramethyl-4,4′-(methylene-di-p-phenylene)disemicarbazide (HN-150)

  • Molecular Formula : C₁₉H₂₆N₆O₂
  • Molecular Weight : 370.45 g/mol
  • Melting Point : 177°C
  • Applications :
    • Used in PU synthetic leather, spandex fibers, and coatings to inhibit UV-induced degradation .
  • Structural Distinction : Contains a methylene-bis-p-phenylene bridge instead of a hexamethylene chain, enhancing thermal stability .

Pyrazole Derivatives from Dimethylsemicarbazide

  • Example : Bis(3,5-dimethylpyrazole-1-carbonyl)hydrazine

Comparative Data Table

Compound Molecular Formula Molecular Weight Melting Point (°C) Primary Application Environmental Concerns
4-(p-Anisyl)-1,1-dimethylsemicarbazide Not explicitly reported Hypothesized: Polymer stabilizer Likely NDMA precursor
HN-130 C₁₂H₂₈N₆O₂ 288.39 144–148 Anti-yellowing in PU/plastics NDMA precursor
HN-150 C₁₉H₂₆N₆O₂ 370.45 177 UV stabilizer in fibers Limited data on degradation
Bis(3,5-dimethylpyrazole)hydrazine C₁₀H₁₄N₆O₂ 274.26 Not reported Biological research None reported

Research Findings and Industrial Relevance

  • Anti-Yellowing Efficiency: HN-130 and HN-150 outperform monosemicarbazides due to their bifunctional structures, which provide dual reactive sites for scavenging free radicals and UV-absorbing groups .
  • Synthetic Challenges : HN-150’s aromatic bridging group complicates synthesis compared to HN-130’s aliphatic chain, impacting cost and scalability .
  • Toxicity Profile: Both HN-130 and HN-150 are classified as irritants (R36/37/38) but lack carcinogenicity data. Their transformation into NDMA during water treatment raises regulatory concerns .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(P-Anisyl)-1,1-dimethylsemicarbazide, and how can experimental efficiency be improved?

  • Methodological Answer : Utilize Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables . Statistical tools like ANOVA can prioritize influential factors, as demonstrated in chemical process optimization studies .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be validated?

  • Methodological Answer : Combine chromatographic (e.g., HPLC with sodium 1-octanesulfonate buffer ) and spectroscopic methods (e.g., NMR, FT-IR) for structural confirmation. Validate purity using mass spectrometry (MS) and cross-reference with synthetic intermediates. Calibration curves and spike-recovery experiments ensure method accuracy .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer : Document reaction conditions rigorously (e.g., pH, humidity) and use standardized reagents. Implement inter-laboratory validation studies with shared protocols, as seen in photochemical process optimization . Statistical control charts can monitor batch-to-batch variability .

Advanced Research Questions

Q. How can computational modeling and AI enhance the design of this compound derivatives with specific properties?

  • Methodological Answer : Apply density functional theory (DFT) to predict electronic properties and reaction pathways. Integrate AI platforms (e.g., COMSOL Multiphysics) for virtual screening of derivatives, optimizing parameters like steric hindrance or solubility. Machine learning algorithms trained on existing kinetic data can propose novel synthetic routes .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yield outcomes under similar conditions?

  • Methodological Answer : Conduct sensitivity analysis to identify hidden variables (e.g., trace impurities, mixing efficiency). Use Bayesian statistics to quantify uncertainty and refine DOE models. Case studies in heterogeneous catalysis highlight iterative hypothesis testing to isolate confounding factors .

Q. How can factorial design be applied to study the environmental fate of this compound in aqueous systems?

  • Methodological Answer : Employ a 2^k factorial design to evaluate degradation kinetics under variables like UV exposure, pH, and microbial activity. Response surface methodology (RSM) can model nonlinear interactions, as applied in TiO2 photocatalysis studies . Monitor byproducts via LC-MS/MS to assess ecological impact .

Q. What theoretical frameworks guide the integration of this compound into supramolecular systems?

  • Methodological Answer : Leverage host-guest chemistry principles (e.g., π-π stacking, hydrogen bonding) to design receptor molecules. Molecular dynamics simulations predict binding affinities, while spectroscopic titration (e.g., UV-Vis, ITC) validates theoretical models. Recent work on pyridinium-based systems provides a template .

Data Management and Validation

Q. How should researchers address data integrity challenges in high-throughput screening of this compound analogs?

  • Methodological Answer : Implement blockchain-secured databases for immutable record-keeping. Use chemical software with built-in encryption (e.g., HATU reaction tracking ) and automated outlier detection algorithms. Redundant data storage and third-party audits ensure compliance with FAIR principles .

Q. What role does meta-analysis play in reconciling disparate studies on the biological activity of this compound?

  • Methodological Answer : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Tools like UCINET 6.0 enable network analysis of methodological trends, identifying biases in assay protocols (e.g., cell line variability) . Sensitivity analyses isolate study quality effects .

Tables for Methodological Reference

Experimental Parameter Optimization Technique Reference
Reaction TemperatureFractional Factorial Design
Solvent PolarityResponse Surface Methodology
Degradation KineticsBayesian Uncertainty Analysis
Binding Affinity PredictionMolecular Dynamics Simulation

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